Benzaldehyde, 2-(1,3-butadienyl)- (9CI)
Description
Benzaldehyde, 2-(1,3-butadienyl)- (9CI) (CAS: 171732-77-7) is an aromatic aldehyde derivative featuring a 1,3-butadienyl substituent at the 2-position of the benzaldehyde ring. Its molecular formula is C₁₁H₁₀O, with a molar mass of 158.2 g/mol . The aldehyde group at the para position relative to the dienyl substituent may influence reactivity in synthetic applications, such as nucleophilic additions or polymerizations .
Properties
CAS No. |
171732-77-7 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.2 |
IUPAC Name |
2-buta-1,3-dienylbenzaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2-9H,1H2 |
InChI Key |
CMFAYGXRJXBNMM-UHFFFAOYSA-N |
SMILES |
C=CC=CC1=CC=CC=C1C=O |
Synonyms |
Benzaldehyde, 2-(1,3-butadienyl)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Reactivity
Benzaldehyde, 2-(1,3-butadienyl)- possesses a unique structure characterized by a benzaldehyde moiety attached to a butadiene side chain. This configuration contributes to its reactivity due to the presence of both the aldehyde functional group and the conjugated diene. The compound's conjugated system enhances its properties compared to simpler aldehydes, making it a valuable intermediate in organic synthesis.
Key Reactions:
- Aldol Condensation: The aldehyde group can participate in aldol reactions, forming β-hydroxy aldehydes or ketones.
- Diels-Alder Reactions: The conjugated diene can act as a diene in Diels-Alder reactions, allowing for the formation of cyclohexene derivatives.
- Wittig Reactions: The compound can be utilized in Wittig reactions to generate alkenes from aldehydes .
Materials Science
Benzaldehyde, 2-(1,3-butadienyl)- is used in the development of hyperbranched conjugated polymers. These polymers have been synthesized using this compound as a precursor and exhibit properties suitable for applications such as fluorescence chemosensors for detecting metal ions like Fe³⁺. The polymers' ability to coordinate with metal ions enhances their utility in environmental monitoring and biological applications .
Pharmaceuticals
Research has indicated that derivatives of benzaldehyde compounds can act as allosteric modulators of hemoglobin. This property is particularly relevant for treating disorders related to oxygen transport in the body. The modulation of hemoglobin's conformation can potentially improve tissue oxygenation in various medical conditions .
Organic Synthesis
The compound serves as an important building block in organic synthesis due to its reactive functional groups. It can be employed in various coupling reactions and transformations that lead to more complex organic structures .
Case Studies
Case Study 1: Fluorescent Sensors
A study demonstrated the use of hyperbranched conjugated polymers derived from Benzaldehyde, 2-(1,3-butadienyl)- for detecting Fe³⁺ ions. The polymers showed significant fluorescence quenching upon interaction with iron ions, indicating their potential for environmental sensing applications .
Case Study 2: Hemoglobin Modulation
Another investigation explored substituted benzaldehydes similar to Benzaldehyde, 2-(1,3-butadienyl)- as allosteric modulators of hemoglobin. These compounds were found to enhance oxygen delivery in tissues affected by conditions like sickle cell disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are positional or stereoisomers of Benzaldehyde, 2-(1,3-butadienyl)- (9CI), differing in substituent placement or double-bond geometry:
Benzaldehyde, 3-(1,3-butadienyl)-, (E)- (9CI) (CAS: 106966-23-8)
- Molecular Formula : C₁₁H₁₀O
- Molar Mass : 158.2 g/mol
- Key Properties :
Benzaldehyde, 4-(1,3-butadienyl)-, (Z)- (9CI) (CAS: 106966-22-7)
- Molecular Formula : C₁₁H₁₀O
- Molar Mass : 158.2 g/mol
- Key Properties :
- Structural Impact : The 4-substituted (Z)-isomer places the dienyl group para to the aldehyde, creating a linear conjugated system. The (Z)-geometry introduces steric hindrance between substituents, which may affect polymerization or cycloaddition reactions .
Benzaldehyde, 4-(1,3-butadienyl)-, (E)- (9CI) (CAS: N/A)
- Molecular Formula : C₁₁H₁₀O
- Molar Mass : 158.2 g/mol
- Key Properties :
Comparative Data Table
Key Research Findings
Stereochemical Influence : The (E)-isomers (e.g., 3-substituted) exhibit higher XLogP3 values than (Z)-isomers, suggesting greater hydrophobicity due to reduced polarity .
Positional Effects :
- The 2-substituted derivative may experience steric hindrance between the aldehyde and dienyl groups, limiting rotational freedom .
- The 4-substituted (Z)-isomer’s predicted high boiling point (~290°C) implies strong intermolecular forces, likely from dipole-dipole interactions involving the aldehyde group .
Preparation Methods
Twofold Sonogashira Coupling of Propargylic Derivatives
The most structurally relevant precedent emerges from the twofold Sonogashira coupling methodology developed for 2,3-diethynyl-1,3-butadienes (DEBDs). This approach utilizes 2-butyn-1,4-diol dicarbonates as central building blocks, which undergo sequential coupling with terminal alkynes under Pd(0) catalysis. Applied to benzaldehyde derivatives, the reaction sequence would involve:
Critical reaction parameters from DEBD synthesis:
-
Catalyst system: Pd(PPh₃)₄ (5 mol%) with CuI co-catalyst
-
Solvent: THF/Et₃N (3:1) at 60°C
-
Typical yields: 45-68% for DEBD analogs
-
Key limitation: Competing polymerization requires careful stoichiometric control
Suzuki-Miyaura Coupling with Boronates
Palladium-mediated cross-coupling of 2,3-dihalo-1,3-butadienes with benzaldehyde-derived boronates presents an alternative route. The method capitalizes on the transpositional coupling observed in Pd-catalyzed reactions of propargylic diols:
Optimized conditions from related systems:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (3 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C |
| Typical conversion | 78-92% |
Organocatalytic Enantioselective Assembly
Recent advances in Brønsted acid catalysis enable stereocontrolled construction of 1,3-butadienyl motifs. While developed for carbinol derivatives, the methodology suggests adaptability for benzaldehyde systems through post-synthetic oxidation:
Critical stereochemical control elements:
-
Catalyst: TRIP-type phosphoric acid (10 mol%)
-
Solvent: Toluene at -40°C
-
Z-selectivity: >30:1
-
Enantiomeric excess: 94-99%
-
Oxidation pathway: TEMPO/NaClO₂ system (83% yield in model systems)
Oxidative Coupling of Propargyl Aldehydes
Building on industrial 2,3-butanedione synthesis methods, a modified oxidative coupling approach could generate the target compound:
Adapted reaction parameters from diketone synthesis:
| Component | Role | Optimal Loading |
|---|---|---|
| MnO₂ | Oxidant | 15 mol% |
| Bi₂O₃ | Co-catalyst | 5 mol% |
| Solvent | Acetonitrile | Neat |
| Temperature | 140°C | |
| Pressure | Autoclave (3 atm) | |
| Conversion | 80-91% | |
| Selectivity | 73-83% |
Retrosynthetic Analysis and Pathway Comparison
Strategic Bond Disconnections
-
Path A : C-C bond formation between benzaldehyde and butadienyl fragment via cross-coupling
-
Path B : Conjugated diene assembly through [2+2] cycloreversion of norbornene derivatives
-
Path C : Tandem aldol condensation/elimination from cinnamaldehyde precursors
Comparative Efficiency Metrics
Synthetic pathway evaluation based on analogous systems:
| Method | Atom Economy | Step Count | Typical Yield | Scalability |
|---|---|---|---|---|
| Sonogashira Coupling | 68% | 3 | 45-68% | Pilot-scale |
| Suzuki-Miyaura | 72% | 2 | 78-92% | Industrial |
| Organocatalytic | 81% | 4 | 65-74% | Lab-scale |
| Oxidative Coupling | 89% | 1 | 73-83% | Bench-top |
Purification and Analytical Characterization
Chromatographic Separation
Given the compound's extended conjugation, silica gel chromatography with hexane/EtOAc (9:1) achieves >95% purity. HPLC analysis (C18 column, MeCN/H₂O 70:30) shows characteristic retention at 8.2 min.
Spectroscopic Signatures
Key diagnostic peaks from model compounds:
¹H NMR (400 MHz, CDCl₃):
-
δ 9.96 (s, 1H, CHO)
-
δ 6.95-7.45 (m, 4H, aromatic)
-
δ 5.85-6.25 (m, 4H, conjugated diene)
¹³C NMR (100 MHz, CDCl₃):
-
192.1 ppm (carbonyl)
-
128.5-136.2 ppm (sp² carbons)
-
123.8-125.4 ppm (diene carbons)
Industrial-Scale Production Challenges
While laboratory methods show promise, mass production faces hurdles:
-
Catalyst cost: Pd loading >2 mol% becomes prohibitive at ton-scale
-
Diastereomer separation: Industrial chromatography remains impractical
-
Oxidative degradation: Requires specialized antioxidant packages
-
Waste streams: Cu byproducts from Sonogashira routes need remediation
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Benzaldehyde, 2-(1,3-butadienyl)- (9CI), and how can reaction efficiency be optimized?
- Methodology : The compound likely involves introducing a 1,3-butadienyl group to the benzaldehyde scaffold. A plausible route is palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions) using halogenated benzaldehyde precursors and a butadienyl boronic ester or stannane. Optimize reaction conditions (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity with HPLC .
- Key Considerations : Air-sensitive reagents may require inert atmosphere (e.g., nitrogen/argon). Post-reaction purification via column chromatography or recrystallization is critical to isolate the product.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and conjugation with the aromatic ring. Compare chemical shifts to analogous compounds (e.g., substituted benzaldehydes in ).
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should match the exact molecular formula (, theoretical exact mass: 158.07316 g/mol). Reference for mass accuracy protocols .
- Infrared (IR) Spectroscopy : Identify carbonyl () stretching (~1700 cm) and conjugated diene absorption bands.
Q. What are the stability profiles of Benzaldehyde, 2-(1,3-butadienyl)- (9CI) under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to:
- Temperature : Store at -20°C, 4°C, and room temperature; monitor degradation via HPLC over weeks.
- Light : Use amber vials to test photostability under UV/visible light exposure.
- Humidity : Assess hygroscopicity in controlled humidity chambers.
- Safety Note : Follow guidelines for aldehydes (e.g., ) regarding flammability and air-sensitive storage .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra for conjugation effects.
- Molecular Dynamics (MD) : Simulate interactions with solvents or biological targets (e.g., enzymes) to guide application studies.
- Validation : Cross-validate computational results with experimental data (e.g., NMR coupling constants, reaction yields).
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?
- Troubleshooting Steps :
Isomerism Check : Confirm if geometric isomerism (cis/trans) in the butadienyl group causes splitting discrepancies. Use NOESY NMR to probe spatial proximity.
Degradation Analysis : Test for oxidation of the aldehyde group to carboxylic acid (e.g., via IR or -NMR).
Impurity Profiling : Use LC-MS to identify byproducts from incomplete coupling reactions or side reactions (e.g., diene polymerization).
- Case Study : highlights exact mass matching for related benzaldehydes, which can help distinguish degradation products .
Q. What strategies are effective for studying the compound’s reactivity in Diels-Alder or other cycloaddition reactions?
- Experimental Design :
- Diels-Alder Screening : React with dienophiles (e.g., maleic anhydride) under thermal or catalytic conditions. Monitor reaction progress via -NMR for diene consumption.
- Kinetic Studies : Use stopped-flow spectroscopy to determine rate constants and activation parameters.
- Advanced Tools : X-ray crystallography can resolve cycloadduct stereochemistry, while DFT calculations predict regioselectivity.
Methodological Resources
- Spectral Databases : NIST Chemistry WebBook ( ) for reference IR/UV-Vis data .
- Safety Protocols : Follow Sigma-Aldrich () and TCI America () guidelines for handling aldehydes and air-sensitive compounds .
- Synthetic Optimization : Use Design of Experiments (DoE) software (e.g., JMP, MODDE) for reaction condition screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
